An In-depth Technical Guide to the Physicochemical Properties of 4-(5-Amino-6-hydroxy-1,3-benzoxazol-2-YL)benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-(5-Amino-6-hydroxy-1,3-benzoxazol-2-YL)benzoic acid
Abstract
4-(5-Amino-6-hydroxy-1,3-benzoxazol-2-YL)benzoic acid is a heterocyclic compound featuring a benzoxazole core, a structure of significant interest in medicinal chemistry.[1] The therapeutic potential and developability of such molecules are intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.[1] This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, including its chemical identity, and predicted and experimentally determined characteristics. We present detailed, field-proven protocols for determining key parameters such as solubility, ionization constant (pKa), and lipophilicity (LogP/D). This document is intended for researchers, scientists, and drug development professionals to support the rational design and optimization of novel therapeutic agents based on the benzoxazole scaffold.
Chemical Identity and Structure
A foundational understanding of a compound begins with its precise chemical identity. This section outlines the structural and basic chemical information for 4-(5-Amino-6-hydroxy-1,3-benzoxazol-2-YL)benzoic acid.
Table 1: Compound Identification
| Parameter | Value | Source |
| IUPAC Name | 4-(5-Amino-6-hydroxy-1,3-benzoxazol-2-yl)benzoic acid | - |
| CAS Number | 133440-66-1 | [2] |
| Molecular Formula | C₁₄H₁₀N₂O₄ | - |
| Molecular Weight | 270.24 g/mol | - |
| Canonical SMILES | C1=CC(=CC=C1C2=NC3=C(O2)C=C(C(=C3)O)N)C(=O)O | - |
graph chemical_structure { layout=neato; node [shape=plaintext]; edge [len=1.2];// Benzoxazole Core N1 [label="N"]; O1 [label="O"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; // Bridgehead Carbon 1 C8 [label="C"]; // Bridgehead Carbon 2// Substituents on Benzoxazole O2 [label="OH"]; N2 [label="NH₂"];
// Benzoic Acid Moiety C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; // Carboxyl Carbon O3 [label="O"]; O4 [label="OH"];
// Benzoxazole Ring Bonds C1 -- N1; N1 -- C7; C7 -- O1; O1 -- C8; C8 -- C1; C7 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C8; C2 -- C6; // Dummy for position// Substituent Bonds C3 -- O2; C4 -- N2;
// Linker Bond C1 -- C9;
// Benzoic Acid Ring Bonds C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C9;
// Carboxyl Group Bonds C12 -- C15; C15 -- O3 [style=double]; C15 -- O4;
// Positioning// This requires manual adjustment in a real renderer for planarity// The neato engine will attempt a reasonable layout }
Caption: Chemical structure of 4-(5-Amino-6-hydroxy-1,3-benzoxazol-2-YL)benzoic acid.
Core Physicochemical Properties: A Predictive Overview
Direct experimental data for this specific molecule is not widely published. Therefore, we present a table of predicted values and data from structurally similar compounds to guide initial research efforts. These properties are critical as they influence a compound's behavior in biological systems.[3]
Table 2: Summary of Predicted and Analogous Physicochemical Properties
| Property | Predicted/Analogous Value | Significance in Drug Development |
| Aqueous Solubility | Low | Affects dissolution rate and oral bioavailability.[4] |
| pKa₁ (Carboxylic Acid) | ~4.0 - 4.5 | Determines the ionization state and solubility in the acidic environment of the stomach.[5] |
| pKa₂ (Phenolic Hydroxyl) | ~9.0 - 10.0 | Influences solubility and interactions at physiological pH. |
| pKa₃ (Aromatic Amine) | ~3.0 - 4.0 | Affects charge and potential for salt formation. |
| LogP | 1.5 - 2.5 | A measure of lipophilicity, which impacts membrane permeability and metabolism.[6][7] |
| Melting Point | High (>250 °C) | Indicates high crystalline lattice energy, often correlated with low solubility.[8] |
Experimental Protocols for Physicochemical Characterization
To move beyond prediction, robust experimental data is required. The following sections detail standardized, high-integrity protocols for determining the most critical physicochemical parameters for a compound like 4-(5-Amino-6-hydroxy-1,3-benzoxazol-2-YL)benzoic acid.
Protocol: Thermodynamic (Shake-Flask) Solubility Determination
The shake-flask method remains the gold standard for determining equilibrium solubility, providing a measure of a compound's intrinsic solubility in a given medium.[9][10]
Principle: An excess of the solid compound is agitated in a specific buffer until equilibrium is reached between the solid and dissolved states. The concentration of the resulting saturated solution is then quantified.
Step-by-Step Methodology:
-
Preparation of Media: Prepare aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.[4] A pH 7.4 buffer (e.g., PBS) should also be used to represent physiological pH.[11]
-
Compound Addition: Add an excess amount of the solid compound to a known volume of each buffer in a sealed glass vial. The presence of undissolved solid at the end of the experiment is crucial for confirming that equilibrium was reached.[10]
-
Equilibration: Agitate the vials at a constant temperature (typically 37 °C for biopharmaceutical relevance) using an orbital shaker for a defined period (24-72 hours).[4][9] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.[12]
-
Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation, followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF).[9][12]
-
Quantification: Accurately determine the compound's concentration in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] A calibration curve must be generated using standard solutions of known concentrations for accurate quantification.
-
Data Reporting: Report the solubility in mg/mL or µM at the specified pH and temperature.
Caption: Workflow for Shake-Flask Equilibrium Solubility Determination.
Protocol: pKa Determination via Potentiometric Titration
The ionization constant (pKa) is a critical parameter that dictates a molecule's charge state at a given pH, profoundly affecting its solubility, permeability, and target binding.[3] Potentiometric titration is a highly accurate method for its determination.[13]
Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored with a calibrated electrode as a function of the volume of titrant added. The inflection point(s) on the resulting titration curve correspond to the pKa value(s).[13]
Step-by-Step Methodology:
-
System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent, often a co-solvent system like water/methanol, to ensure complete dissolution before titration begins.
-
Titration Setup: Immerse the calibrated pH electrode and a titrant-dispensing burette into the stirred sample solution.
-
Titration Execution:
-
For an acidic compound like 4-(5-Amino-6-hydroxy-1,3-benzoxazol-2-YL)benzoic acid, which has both acidic (carboxylic acid, phenol) and basic (amine) groups, a dual titration is optimal.
-
Acidic pKa Titration: Start at a high pH (e.g., pH 11) and titrate with a standardized solution of HCl (e.g., 0.1 M) down to a low pH (e.g., pH 2).
-
Basic pKa Titration: Start at a low pH (e.g., pH 2) and titrate with a standardized solution of NaOH (e.g., 0.1 M) up to a high pH (e.g., pH 11).
-
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa values are determined from the midpoints of the buffer regions (inflection points) on the titration curve. Specialized software is often used to calculate the first or second derivative of the curve to pinpoint the exact inflection points.
Protocol: Lipophilicity (LogD) Determination via RP-HPLC
Lipophilicity is a key determinant of a drug's ADMET properties.[6][14] While the shake-flask method using n-octanol/water is the traditional approach, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a faster, high-throughput alternative for estimating lipophilicity.[7][14]
Principle: The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. A calibration curve is built using reference compounds with known LogP values, and the LogP/D of the test compound is interpolated from its retention time.[7][15]
Step-by-Step Methodology:
-
System Setup: Use an HPLC system with a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration:
-
Select a set of 5-7 reference compounds with known LogP values that span a range bracketing the expected LogP of the test compound.
-
Inject each reference compound and record its retention time (t_R_).
-
Calculate the retention factor (k) for each standard using the formula: k = (t_R_ - t₀) / t₀, where t₀ is the column dead time.
-
Generate a calibration curve by plotting the known LogP values of the standards against their calculated log(k) values.
-
-
Sample Analysis:
-
Dissolve the test compound in a suitable solvent and inject it into the HPLC system under the same conditions used for the standards.
-
Record its retention time and calculate its log(k) value.
-
-
LogP/D Calculation: Interpolate the LogP value of the test compound from its log(k) value using the linear regression equation derived from the calibration curve.
-
LogD Determination: To determine the distribution coefficient (LogD) at a specific pH, use a mobile phase buffered to that pH (e.g., pH 7.4). The resulting value will reflect the lipophilicity of the mixture of neutral and ionized species present at that pH.[6]
Conclusion
The physicochemical properties of 4-(5-Amino-6-hydroxy-1,3-benzoxazol-2-YL)benzoic acid are fundamental to its potential as a drug candidate. The benzoxazole scaffold is a well-established pharmacophore, and understanding the interplay of solubility, pKa, and lipophilicity is paramount for optimizing its biological activity and pharmacokinetic profile.[1] This guide provides the foundational knowledge and robust experimental frameworks necessary for researchers to thoroughly characterize this molecule. The application of these detailed protocols will generate high-quality, reliable data, enabling informed decisions in the complex process of drug discovery and development.
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